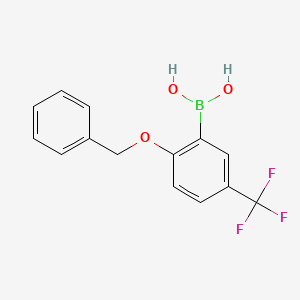

2-Benzyloxy-5-trifluoromethylphenylboronic acid

Description

BenchChem offers high-quality 2-Benzyloxy-5-trifluoromethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-5-trifluoromethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZHBEJEZSNEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629626 | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612833-41-7 | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This document details a common synthetic route, experimental protocols, and relevant applications.

Introduction

2-Benzyloxy-5-trifluoromethylphenylboronic acid is an organoboron compound characterized by a phenylboronic acid moiety substituted with a benzyloxy and a trifluoromethyl group. The presence of the trifluoromethyl group can significantly influence the electronic properties and lipophilicity of molecules, making this reagent particularly useful in medicinal chemistry and materials science. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2]

Synthetic Pathway

The most commonly cited method for the synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid involves a halogen-metal exchange followed by borylation. A typical precursor is a halogenated derivative of 1-(benzyloxy)-4-(trifluoromethyl)benzene. The synthesis can be conceptually broken down into two main steps:

-

Formation of an Organometallic Intermediate: This is typically achieved through a Grignard reaction, where an aryl halide (e.g., 2-benzyloxy-5-(trifluoromethyl)-iodobenzene) reacts with magnesium, or through a lithiation reaction using an organolithium reagent like n-butyllithium.[1]

-

Borylation: The resulting organometallic compound is then reacted with a boron-containing electrophile, such as triisopropyl borate or trimethyl borate, to form the boronate ester.[3][4]

-

Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions to yield the final 2-Benzyloxy-5-trifluoromethylphenylboronic acid.[3]

A reported synthetic route starts from 2-benzyloxy-5-(trifluoromethyl)-iodobenzene and utilizes isopropylmagnesium chloride for the halogen-metal exchange.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for a specific synthetic route to 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

| Parameter | Value | Starting Material | Reagents | Reference |

| Yield | 65.0% | 2-benzyloxy-5-(trifluoromethyl)-iodobenzene | isopropylmagnesium chloride, triisopropyl borate | [1] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid via a Grignard reaction.

Materials:

-

2-Benzyloxy-5-(trifluoromethyl)-iodobenzene

-

Isopropylmagnesium chloride (solution in THF)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Argon or Nitrogen gas supply

Instrumentation:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert gas manifold

-

Dry ice/acetone bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is flame-dried under a stream of argon or nitrogen.

-

Grignard Formation: To the cooled flask, add 2-benzyloxy-5-(trifluoromethyl)-iodobenzene (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C. Add a solution of isopropylmagnesium chloride (1.1 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3] Dissolve triisopropyl borate (1.5 eq) in anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature remains below -60 °C.[3] Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight with continuous stirring.[3]

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath. Slowly quench the reaction by adding 2 M aqueous HCl until the pH is acidic (pH ~2).[3] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield pure 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

Visualized Workflows and Applications

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

Caption: General synthetic workflow for 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming C-C bonds. The general catalytic cycle is depicted below.

References

A Comprehensive Technical Guide to 2-Benzyloxy-5-trifluoromethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 612833-41-7

This technical guide provides an in-depth overview of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a key building block in modern organic synthesis. This document outlines its chemical and physical properties, safety information, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visualizations are provided to support researchers in its effective utilization.

Chemical and Physical Properties

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a white to off-white solid.[1] Its structural and physical properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference |

| CAS Number | 612833-41-7 | [2][3][4] |

| Molecular Formula | C14H12BF3O3 | [2][3][4] |

| Molecular Weight | 296.05 g/mol | [2][4] |

| Appearance | White to off-white solid | [1] |

| Purity | >97% | [5] |

| Boiling Point | 434.875 °C at 760 mmHg | [3] |

| Density | 1.339 g/cm³ | [3] |

| Flash Point | 216.805 °C | [3] |

| pKa | 7.59 ± 0.53 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

Proper handling of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is crucial to ensure laboratory safety. The compound is classified as an irritant and may be harmful if ingested or inhaled.[2]

| Hazard Information | Precautionary Measures |

| Causes skin irritation.[1] | Wash hands and face thoroughly after handling.[1] |

| Causes serious eye irritation.[1] | Wear protective gloves and eye protection.[1] |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[6] |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[6][7]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.[1][2][8][6][7]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 2-Benzyloxy-5-trifluoromethylphenylboronic acid lies in its application as a versatile intermediate in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common scaffolds in pharmaceuticals and functional materials.[10]

The trifluoromethyl group in the 5-position and the benzyloxy group in the 2-position of the phenyl ring provide unique electronic and steric properties that can be exploited to synthesize complex molecular architectures. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and is often incorporated into drug candidates to enhance properties such as metabolic stability and bioavailability.[11]

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a phenylboronic acid.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While specific protocols for 2-Benzyloxy-5-trifluoromethylphenylboronic acid are often substrate-dependent, the following provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction adapted from established methodologies.[12][13]

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reactant Preparation: In a clean, dry reaction vessel, combine 2-Benzyloxy-5-trifluoromethylphenylboronic acid (1.0 eq), the desired aryl halide or triflate (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add an appropriate degassed solvent (e.g., a mixture of toluene and water). To this stirring mixture, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired biaryl product.

Signaling Pathways and Drug Discovery Applications

Boronic acids as a class of compounds are known to be inhibitors of certain enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue. While there is no specific signaling pathway directly attributed to 2-Benzyloxy-5-trifluoromethylphenylboronic acid in the available literature, its utility as a synthetic intermediate allows for the creation of more complex molecules that may target various biological pathways.

For instance, a study on the discovery of novel multifunctional agents for the treatment of Parkinson's disease involved the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives.[14] Although not the exact same molecule, the synthesis utilized a similar benzyloxy-phenyl intermediate, highlighting the relevance of this structural motif in medicinal chemistry. The resulting compounds were evaluated as potent and selective MAO-B inhibitors.[14]

The logical flow for the application of this boronic acid in a drug discovery context can be visualized as follows:

Caption: Logical flow from starting material to drug candidate in a discovery program.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | CAS: 612833-41-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. keyorganics.net [keyorganics.net]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-Benzyloxy-5-trifluoromethylphenylboronic acid

Introduction: This document provides a detailed analysis of the molecular weight of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a key reagent in various chemical syntheses. The following sections outline its molecular composition and the calculation of its molecular weight, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Weight

2-Benzyloxy-5-trifluoromethylphenylboronic acid is an organoboron compound with the chemical formula C14H12BF3O3[1][2]. Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The accepted molecular weight of this compound is 296.05 g/mol [2][3].

Data Presentation: Elemental Composition

The table below summarizes the elemental composition of 2-Benzyloxy-5-trifluoromethylphenylboronic acid and the contribution of each element to its overall molecular weight.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Boron | B | 1 | 10.81 | 10.81 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 296.051 |

Methodology for Molecular Weight Calculation

Protocol: Calculation of Molecular Weight

-

Determine the Molecular Formula: The first step is to establish the precise molecular formula from chemical databases or spectroscopic analysis. For the compound , the formula is C14H12BF3O3[1][2].

-

Identify Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), Boron (B), Fluorine (F), and Oxygen (O).

-

Ascertain Atomic Counts: Count the number of atoms for each element as indicated by the subscripts in the molecular formula.

-

Use Standard Atomic Weights: Utilize the standard atomic weights for each element as established by the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculate Total Mass: For each element, multiply its atomic count by its standard atomic weight. The molecular weight of the compound is the sum of these values for all constituent elements.

This is a theoretical calculation and does not constitute an experimental procedure. The result provides the monoisotopic mass, which is a fundamental physicochemical property.

Visualization of Molecular Weight Composition

The logical relationship for the calculation of the molecular weight is illustrated in the diagram below. It shows how the sum of the total atomic weights of each constituent element results in the final molecular weight of the compound.

Caption: Calculation of molecular weight from constituent elements.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | CAS: 612833-41-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 612833-41-7|(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Benzyloxy-5-trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a synthetically versatile organoboron compound that serves as a key building block in modern organic chemistry. Its unique structural features, namely the benzyloxy and trifluoromethyl moieties, impart desirable chemical properties that are leveraged in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical Properties and Data

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a solid at room temperature and requires storage at low temperatures (2-8°C) to ensure its stability.[1] The presence of the electron-withdrawing trifluoromethyl group influences the electronic properties of the phenyl ring and the acidity of the boronic acid moiety.

| Property | Value | Reference |

| CAS Number | 612833-41-7 | [1] |

| Molecular Formula | C₁₄H₁₂BF₃O₃ | [1] |

| Molecular Weight | 296.05 g/mol | [2] |

| Boiling Point | 434.875 °C at 760 mmHg | [3] |

| Density | 1.339 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis

A common synthetic route to 2-Benzyloxy-5-trifluoromethylphenylboronic acid involves the lithiation of a protected aromatic precursor followed by quenching with a boron electrophile. The general scheme starts from 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene.[3]

Experimental Protocol: General Procedure for the Synthesis of Arylboronic Acids

Disclaimer: The following is a generalized protocol and may require optimization for the specific synthesis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon) is charged with magnesium turnings.

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine is added, and the mixture is heated to reflux. The corresponding aryl bromide (in this case, 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene) is dissolved in anhydrous ether and added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction is maintained at reflux until the magnesium is consumed.

-

Borylation: In a separate flame-dried flask under an inert atmosphere, anhydrous tetrahydrofuran (THF) and trimethyl borate are cooled to 0°C. The prepared Grignard reagent is then transferred to this solution via a cannula.

-

Quenching and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired arylboronic acid.[4]

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

2-Benzyloxy-5-trifluoromethylphenylboronic acid is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.

The trifluoromethyl group in the molecule can enhance the metabolic stability and binding affinity of the final products, making it a valuable building block in drug discovery programs.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Disclaimer: The following is a generalized protocol and requires optimization for specific substrates.

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Benzyloxy-5-trifluoromethylphenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfill. Degassed solvent (e.g., toluene, dioxane, or a mixture with water) is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours). The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[5][6]

Stability

Arylboronic acids can be susceptible to decomposition, particularly protodeboronation, where the carbon-boron bond is cleaved. The stability of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is influenced by factors such as pH, temperature, and the presence of oxidizing agents. Generally, boronic acids are more stable in acidic to neutral conditions.[3] The electron-withdrawing nature of the trifluoromethyl group can also impact the stability and reactivity profile of the boronic acid.[7]

Role in Drug Discovery and Signaling Pathways

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This group can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[5] While specific signaling pathways directly modulated by 2-Benzyloxy-5-trifluoromethylphenylboronic acid are not detailed in the available literature, trifluoromethyl-containing compounds have been implicated in various therapeutic areas, including cancer and neuroscience.

In cancer research, trifluoromethylated compounds have been designed to target key signaling pathways involved in cell proliferation and survival, such as the RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[8][9] For instance, some kinase inhibitors incorporating trifluoromethylphenyl moieties have shown efficacy in preclinical and clinical studies.

Conclusion

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a valuable reagent in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its chemical properties, influenced by the benzyloxy and trifluoromethyl groups, make it an attractive building block for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a practical resource for scientists in the field. Further research into its specific applications and biological activities is warranted to fully explore its potential.

References

- 1. rsc.org [rsc.org]

- 2. (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid and its Analogues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental ¹H NMR and ¹³C NMR data for 2-Benzyloxy-5-trifluoromethylphenylboronic acid could not be located. To fulfill the core requirements of this guide, we will provide a detailed experimental protocol for NMR analysis and present illustrative ¹H NMR and ¹³C NMR data for a structurally related analogue, 2-methoxy-3-(trifluoromethyl)pyridine. This analogue contains key structural motifs relevant to the target compound, namely a trifluoromethyl group and an oxygen-linked aromatic system.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. This guide provides a comprehensive overview of the expected NMR data for compounds structurally similar to 2-Benzyloxy-5-trifluoromethylphenylboronic acid and outlines a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The methodologies and data presentation formats are designed to be a valuable resource for researchers in synthetic chemistry and drug discovery.

Illustrative NMR Data for a Structural Analogue: 2-methoxy-3-(trifluoromethyl)pyridine

The following tables summarize the ¹H NMR and ¹³C NMR spectral data for 2-methoxy-3-(trifluoromethyl)pyridine, which serves as an illustrative example.

Table 1: ¹H NMR Data for 2-methoxy-3-(trifluoromethyl)pyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.32 | d | 4.0 | 1H | Aromatic CH |

| 7.84 | d | 8.0 | 1H | Aromatic CH |

| 6.95 | dd | 4.0, 8.0 | 1H | Aromatic CH |

| 4.03 | s | - | 3H | OCH₃ |

Data obtained from a 400 MHz spectrometer in CDCl₃.[1]

Table 2: ¹³C NMR Data for 2-methoxy-3-(trifluoromethyl)pyridine

| Chemical Shift (δ) ppm | Multiplicity (with ¹⁹F coupling) | Coupling Constant (J) Hz | Assignment |

| 161.0 | s | - | C-O |

| 150.6 | s | - | Aromatic CH |

| 136.4 | q | 5 | Aromatic CH |

| 123.2 | q | 270 | CF₃ |

| 116.0 | s | - | Aromatic CH |

| 113.4 | q | 33 | Aromatic C-CF₃ |

| 54.1 | s | - | OCH₃ |

Data obtained from a 100 MHz spectrometer in CDCl₃.[1]

Experimental Protocols for NMR Spectroscopy

This section details a general protocol for the preparation and analysis of a small organic molecule, such as a substituted phenylboronic acid, by ¹H and ¹³C NMR spectroscopy.

3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2][3]

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar to moderately polar compounds like the target molecule, Deuterated chloroform (CDCl₃) is a common choice. Other solvents such as Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated acetone (Acetone-d₆) can be used depending on solubility.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2] Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution.[2]

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent interference with the magnetic field homogeneity.[6]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer.

-

Instrument Preparation: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming of the magnetic field to achieve optimal homogeneity, which is essential for high resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of the different types of protons.

-

Peak Picking: The chemical shifts of the peaks are determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an NMR experiment.

Caption: General workflow for an NMR experiment.

References

- 1. rsc.org [rsc.org]

- 2. organomation.com [organomation.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Mass Spectrometry Analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, a key building block in various synthetic applications. This document outlines detailed experimental protocols, expected data, and visual workflows to facilitate the characterization and quantification of this compound in a research and development setting.

Introduction

2-Benzyloxy-5-trifluoromethylphenylboronic acid is an organic compound frequently utilized in cross-coupling reactions, such as the Suzuki coupling, for the formation of carbon-carbon bonds. Accurate and reliable analytical methods are crucial for verifying its identity, purity, and stability. Mass spectrometry, coupled with liquid chromatography, offers a powerful tool for the detailed analysis of this and other arylboronic acids. However, the analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic anhydrides (boroxines) or to form adducts with solvents.[1][2] This guide presents methodologies to mitigate these challenges and obtain high-quality mass spectrometric data.

Predicted Mass and Isotopic Distribution

The chemical formula for 2-Benzyloxy-5-trifluoromethylphenylboronic acid is C₁₄H₁₂BF₃O₃. The predicted monoisotopic mass and the major expected ions in mass spectrometry are summarized in the table below.

| Ion Species | Chemical Formula | Predicted m/z (Monoisotopic) |

| [M+H]⁺ | [C₁₄H₁₃BF₃O₃]⁺ | 311.0853 |

| [M-H]⁻ | [C₁₄H₁₁BF₃O₃]⁻ | 309.0700 |

| [M+Na]⁺ | [C₁₄H₁₂BF₃O₃Na]⁺ | 333.0672 |

| [M-H₂O+H]⁺ | [C₁₄H₁₁BF₃O₂]⁺ | 293.0748 |

| [M-H₂O-H]⁻ | [C₁₄H₉BF₃O₂]⁻ | 291.0594 |

Experimental Protocols

A robust and reproducible method for the analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is Liquid Chromatography-Mass Spectrometry (LC-MS). This approach allows for the separation of the analyte from impurities and degradation products prior to mass analysis.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Benzyloxy-5-trifluoromethylphenylboronic acid and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

-

Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to a final volume of 10 mL with the mobile phase.

-

Filtration: Filter the working standard through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-3.0 min: Linear gradient to 5% A

-

3.0-4.0 min: Hold at 5% A

-

4.0-4.1 min: Return to 95% A

-

4.1-5.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Key Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Key Parameters (Negative Ion Mode):

-

Capillary Voltage: -2.5 kV

-

Cone Voltage: -30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Acquisition Range: m/z 50 - 500

-

Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation and obtain structural information.

Predicted Fragmentation Pathways

Understanding the fragmentation of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is essential for its structural confirmation. Based on the structure and general fragmentation patterns of arylboronic acids, the following pathways are predicted.

Positive Ion Mode Fragmentation

In positive ion mode, the protonated molecule [M+H]⁺ is expected as the precursor ion. Collision-induced dissociation (CID) is likely to induce the following fragmentations:

-

Loss of a benzylic group: Cleavage of the C-O bond can result in the loss of a benzyl radical, followed by rearrangement. A more likely pathway is the loss of toluene (C₇H₈).

-

Loss of water: Dehydration of the boronic acid moiety is a common fragmentation pathway.

-

Cleavage of the C-B bond: This would result in the formation of ions corresponding to the trifluoromethyl-substituted benzene ring.

Negative Ion Mode Fragmentation

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. Expected fragmentations include:

-

Loss of water: Similar to the positive ion mode, the loss of a water molecule from the boronic acid group is anticipated.

-

Decarboxylation-like fragmentation: Although not a carboxylic acid, fragmentation involving the boronic acid group may lead to the loss of HBO₂.

-

Cleavage of the C-O bond: Loss of the benzyloxy group.

Data Presentation

The following table summarizes the expected quantitative data from the LC-MS analysis.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |

| 2-Benzyloxy-5-trifluoromethylphenylboronic acid | 311.0853 ([M+H]⁺) | 293.0748 | 91.0542 | ~ 2.5 |

| 2-Benzyloxy-5-trifluoromethylphenylboronic acid | 309.0700 ([M-H]⁻) | 291.0594 | 219.0314 | ~ 2.5 |

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the predicted fragmentation pathways.

Caption: Experimental workflow for the LC-MS analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

Caption: Predicted positive ion fragmentation pathway.

Caption: Predicted negative ion fragmentation pathway.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Benzyloxy-5-trifluoromethylphenylboronic acid. The detailed LC-MS protocol is designed to yield reliable and reproducible data for both qualitative and quantitative assessments. The predicted fragmentation pathways and expected ion data serve as a valuable reference for spectral interpretation. Adherence to these methodologies will enable researchers and drug development professionals to confidently characterize this important chemical entity.

References

- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Crystal Structure of Trifluoromethyl-Substituted Phenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of trifluoromethyl-substituted phenylboronic acids, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl (CF₃) group can profoundly influence the physicochemical properties of phenylboronic acids, including their acidity, lipophilicity, and metabolic stability, making them valuable building blocks in drug design. Understanding their three-dimensional structure at the atomic level is crucial for rational drug design and the development of new materials.

Supramolecular Assembly: The Hydrogen-Bonded Dimer Motif

A predominant and recurring structural feature in the crystal structures of trifluoromethyl- and trifluoromethoxy-substituted phenylboronic acids is the formation of hydrogen-bonded dimers. This supramolecular synthon is a common characteristic of phenylboronic acids in the solid state. In this arrangement, two boronic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric eight-membered ring. This dimerization significantly influences the crystal packing and overall solid-state architecture of these compounds.

The trifluoromethyl or trifluoromethoxy substituents, despite their electronic and steric influence on the molecule, generally do not interfere with the formation of this primary hydrogen-bonded dimer. The crystal structures of the ortho-, meta-, and para-isomers of both trifluoromethylphenylboronic acid and trifluoromethoxyphenylboronic acid consistently exhibit this dimeric arrangement.

Below is a graphical representation of this fundamental hydrogen-bonding interaction.

Crystallographic Data

The following tables summarize the key crystallographic data for various trifluoromethyl-substituted phenylboronic acids. This information is essential for understanding the solid-state packing and for computational modeling studies.

Table 1: Crystallographic Data for Trifluoromethoxy-Substituted Phenylboronic Acids

| Compound | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| 2-(Trifluoromethoxy)phenylboronic acid | 2044318 | C₇H₆BF₃O₃ | Monoclinic | P2₁/c | 10.933(3) | 7.618(2) | 10.404(3) | 90 | 108.79(3) | 90 | 820.2(4) |

| 4-(Trifluoromethoxy)phenylboronic acid | 2044319 | C₇H₆BF₃O₃ | Monoclinic | P2₁/n | 7.505(2) | 11.087(3) | 9.882(3) | 90 | 93.38(3) | 90 | 820.5(4) |

Table 2: Crystallographic Data for Trifluoromethyl-Substituted Phenylboronic Acids

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| 2-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | Monoclinic | P2₁/c | 8.411(2) | 10.323(3) | 9.356(2) | 90 | 111.41(3) | 90 | 755.9(3) |

| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | Monoclinic | P2₁/c | 11.041(2) | 6.208(1) | 11.669(2) | 90 | 99.45(3) | 90 | 790.2(3) |

| 4-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | Triclinic | P-1 | 6.386(1) | 7.593(2) | 8.441(2) | 81.23(3) | 84.34(3) | 73.18(3) | 384.4(1) |

Table 3: Selected Bond Lengths and Angles for Trifluoromethyl-Substituted Phenylboronic Acids (Representative Data)

| Compound | B-C (Å) | B-O1 (Å) | B-O2 (Å) | O-B-O (°) | C-B-O1 (°) | C-B-O2 (°) |

| 2-(Trifluoromethyl)phenylboronic acid | 1.562(3) | 1.369(3) | 1.371(3) | 114.9(2) | 122.8(2) | 122.3(2) |

| 3-(Trifluoromethyl)phenylboronic acid | 1.559(2) | 1.367(2) | 1.370(2) | 115.1(1) | 122.5(1) | 122.4(1) |

| 4-(Trifluoromethyl)phenylboronic acid | 1.558(4) | 1.365(3) | 1.372(3) | 115.2(2) | 122.7(2) | 122.1(2) |

Note: The data presented in Tables 2 and 3 are based on the findings reported in the Journal of Molecular Structure, 2019, 1180, 237-243. Bond lengths and angles are representative values and may vary slightly between different crystallographic determinations.

Experimental Protocols

The determination of the crystal structures of trifluoromethyl-substituted phenylboronic acids involves two key experimental stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

General Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids:

A common synthetic route to trifluoromethyl-substituted phenylboronic acids involves the reaction of a corresponding trifluoromethyl-substituted bromobenzene with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic workup yields the desired phenylboronic acid.

Detailed Protocol for 4-(Trifluoromethyl)phenylboronic Acid:

-

A solution of 1-bromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified period to allow for lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of an aqueous acid solution (e.g., 2 M HCl), and the mixture is stirred vigorously.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes or water) to yield pure crystals of 4-(trifluoromethyl)phenylboronic acid.

Crystallization:

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for the crystallization of phenylboronic acids include toluene, acetone, ethanol, water, or mixtures thereof. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Selection and Mounting: A suitable single crystal of the trifluoromethyl-substituted phenylboronic acid is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Data Processing: The collected diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

Validation and CIF Generation: The final refined structure is validated using crystallographic software to check for consistency and quality. The final crystallographic data are then compiled into a Crystallographic Information File (CIF).

Logical Relationships in Structural Analysis

The position of the trifluoromethyl substituent on the phenyl ring (ortho, meta, or para) has a significant impact on the electronic properties and, to a lesser extent, the solid-state packing of these molecules. The following diagram illustrates the relationship between the isomeric forms and their key structural characteristic.

This guide provides a foundational understanding of the crystal structures of trifluoromethyl-substituted phenylboronic acids. The provided data and protocols are intended to assist researchers in the fields of crystallography, medicinal chemistry, and materials science in their efforts to design and synthesize novel molecules with tailored properties.

Stability and Storage of 2-Benzyloxy-5-trifluoromethylphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxy-5-trifluoromethylphenylboronic acid. Understanding the stability profile of this reagent is critical for ensuring its integrity and performance in sensitive applications such as organic synthesis and drug development. This document outlines the known degradation pathways, provides recommendations for storage and handling, and details experimental protocols for stability assessment.

Core Stability Profile and Recommended Storage

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a solid at room temperature. While generally stable when handled and stored correctly, its boronic acid moiety is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are moisture, temperature, light, and pH. For optimal shelf-life and to maintain its purity, it is imperative to store the compound under controlled conditions.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2°C to 8°C[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the boronic acid and minimize contact with atmospheric moisture. |

| Moisture | Store in a tightly sealed container in a dry environment. | Boronic acids are known to be sensitive to moisture, which can lead to hydrolysis and the formation of boroxines (anhydrides). |

| Light | Store in an opaque or amber container. | To prevent potential photolytic degradation. |

| pH | Avoid strongly acidic or basic conditions during storage. | Protodeboronation, a key degradation pathway, can be catalyzed by both acids and bases. |

Major Decomposition Pathways

The degradation of 2-Benzyloxy-5-trifluoromethylphenylboronic acid can occur through several mechanisms, with protodeboronation and oxidation being the most significant. The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating benzyloxy group can influence the susceptibility of the C-B bond to cleavage.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction results in the formation of 1-benzyloxy-4-(trifluoromethyl)benzene and boric acid. This process can be accelerated by the presence of moisture and is known to be catalyzed by both acidic and basic conditions.

Oxidation

Arylboronic acids can undergo oxidation to form the corresponding phenol. In the case of 2-Benzyloxy-5-trifluoromethylphenylboronic acid, this would lead to the formation of 2-benzyloxy-5-(trifluoromethyl)phenol. This degradation pathway is promoted by the presence of oxidizing agents and can be mitigated by storage under an inert atmosphere.

Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated upon the addition of water. However, the formation of boroxines can affect the reactivity and solubility of the compound.

Figure 1: Potential degradation pathways for 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

Experimental Protocols for Stability Assessment

While specific quantitative stability data for 2-Benzyloxy-5-trifluoromethylphenylboronic acid is not extensively available in public literature, a forced degradation study can be conducted to determine its intrinsic stability and identify potential degradation products. The following protocols are generalized methodologies that can be adapted for this purpose.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to develop stability-indicating analytical methods[2][3][4].

1. Sample Preparation: Prepare stock solutions of 2-Benzyloxy-5-trifluoromethylphenylboronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 70°C) for a specified period. Also, expose a solution to heat (e.g., 60°C).

-

Photolytic Degradation: Expose a solid sample and a solution to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.

3. Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Table 2: Example HPLC Method Parameters

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of A, and gradually increase the percentage of B over the run time to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Figure 2: General experimental workflow for assessing the stability of 2-Benzyloxy-5-trifluoromethylphenylboronic acid.

Summary and Conclusion

The stability of 2-Benzyloxy-5-trifluoromethylphenylboronic acid is a critical factor for its successful application in research and development. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from moisture and light—is essential to minimize degradation. The primary degradation pathways are protodeboronation and oxidation. While specific quantitative stability data is limited, the implementation of forced degradation studies coupled with a validated stability-indicating analytical method can provide valuable insights into the stability profile of this compound. This will ensure the quality and reliability of experimental results and the integrity of downstream processes.

References

Navigating the Solubility Landscape of 2-Benzyloxy-5-trifluoromethylphenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Benzyloxy-5-trifluoromethylphenylboronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document addresses the critical need for understanding the solubility of this complex boronic acid derivative. Due to the limited availability of specific quantitative solubility data for 2-Benzyloxy-5-trifluoromethylphenylboronic acid in public literature, this guide provides a framework based on the solubility of structurally related analogs. Furthermore, it details a robust experimental protocol for researchers to determine the precise solubility of the title compound in their laboratories.

Introduction to 2-Benzyloxy-5-trifluoromethylphenylboronic Acid

2-Benzyloxy-5-trifluoromethylphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex molecules for pharmaceuticals and materials science is significant. The solubility of this reagent is a paramount consideration for reaction optimization, influencing reaction rates, yields, and the ease of purification. This guide aims to provide a foundational understanding of its likely solubility behavior and the means to quantify it.

Estimated Solubility Profile

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a quantitative context, the following tables summarize the solubility of phenylboronic acid and its isomers of isobutoxyphenylboronic acid in various organic solvents. This data, determined by the dynamic method, is presented as the mole fraction at different temperatures.[3][4]

Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 298.15 | ~0.03 |

| 3-Pentanone | 298.15 | ~0.15 |

| Acetone | 298.15 | ~0.20 |

| Dipropyl ether | 298.15 | ~0.10 |

| Methylcyclohexane | 298.15 | <0.001 |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Selected Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.108 | |

| Dipropyl ether | 293.15 | 0.100 | 0.015 | 0.012 |

| 303.15 | 0.145 | 0.025 | 0.020 | |

| 313.15 | 0.205 | 0.040 | 0.033 | |

| 323.15 | 0.280 | 0.062 | 0.052 | |

| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |

| 303.15 | 0.002 | <0.001 | <0.001 | |

| 313.15 | 0.004 | 0.001 | 0.001 | |

| 323.15 | 0.007 | 0.002 | 0.002 |

Experimental Protocol: Dynamic Method for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3] This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

-

2-Benzyloxy-5-trifluoromethylphenylboronic acid

-

Selected organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath with controlled heating

-

Calibrated temperature probe

-

Luminance probe or laser beam and detector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 2-Benzyloxy-5-trifluoromethylphenylboronic acid and the chosen organic solvent into the jacketed glass vessel.

-

Initial Setup: Place the vessel in the thermostatic bath and insert the temperature probe and magnetic stirrer. Begin stirring to ensure a uniform suspension.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe that measures the intensity of light passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing Experimental and Reaction Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a key application of boronic acids.

Caption: Workflow for the dynamic determination of solubility.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Role of the Benzyloxy Group in the Protection of Boronic Acids for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex bioactive molecules often necessitates a sophisticated approach to functional group protection. Among these, the boronic acid moiety, a cornerstone of versatile carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki-Miyaura coupling, presents a unique set of challenges due to its inherent reactivity and potential for undesired side reactions. This technical guide provides a comprehensive overview of the strategic use of the benzyloxy group as a robust and reliable protecting group for boronic acids, enabling their successful integration into multi-step synthetic pathways.

The Benzyloxy Group: A Shield for Boronic Acid Reactivity

The benzyloxy group serves as an effective protecting group for boronic acids, masking their reactivity to a wide range of reaction conditions that would otherwise lead to decomposition or unwanted transformations. This protection strategy is particularly valuable in multi-step syntheses where the boronic acid functionality must be preserved through various chemical environments before its intended use in a key bond-forming step.

The primary advantages of employing a benzyloxy protecting group include its general stability under both acidic and basic conditions, which allows for a broad scope of subsequent chemical transformations. Furthermore, its removal can be achieved under mild and selective conditions, most commonly through catalytic hydrogenolysis, ensuring the integrity of other sensitive functional groups within the molecule.

Synthesis and Stability of Benzyloxy-Protected Boronic Acids

A common and practical approach to protect boronic acids is through the formation of a pinacol ester, which enhances stability and facilitates handling and purification. The benzyloxy group can be incorporated into the boronic acid structure prior to or after the formation of the pinacol ester.

A representative example is the synthesis of 4-(benzyloxy)phenylboronic acid pinacol ester. While specific yields can vary depending on the reaction scale and optimization, the synthesis of arylboronic acid pinacol esters from the corresponding boronic acids and pinacol generally proceeds in good to excellent yields, often exceeding 80%. For instance, the synthesis of similar substituted phenylboronic acid pinacol esters has been reported with yields ranging from 73% to 93%[1].

Table 1: Synthesis Yield of Representative Arylboronic Acid Pinacol Esters [1]

| Arylboronic Acid | Product | Yield (%) |

| 4-Methylphenylboronic acid | 4-Methylphenylboronic acid pinacol ester | 93 |

| 4-Chlorophenylboronic acid | 4-Chlorophenylboronic acid pinacol ester | 84 |

| 4-Cyanophenylboronic acid | 4-Cyanophenylboronic acid pinacol ester | 73 |

| 4-Nitrophenylboronic acid | 4-Nitrophenylboronic acid pinacol ester | 78 |

The stability of the benzyloxy-protected boronic acid pinacol ester is a critical factor in its utility. Phenylboronic acid pinacol esters exhibit pH-dependent hydrolysis. At physiological pH (around 7.4), hydrolysis to the corresponding boronic acid can be observed, with the rate influenced by the electronic nature of the substituents on the phenyl ring[2]. Generally, electron-donating groups, such as a benzyloxy group, can influence the rate of hydrolysis[2]. Under strongly acidic or basic conditions, the rate of hydrolysis is expected to increase[3].

Table 2: Qualitative Stability of Phenylboronic Acid Pinacol Esters under Various pH Conditions [2][3]

| pH Range | Condition | Stability | Notes |

| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway. |

| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can occur, but at a slower rate than under strongly acidic or basic conditions. |

| 7.4 | Physiological | Moderate | Hydrolysis is observed and is substituent-dependent. |

| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs, which is a key step for in situ generation of the boronic acid in Suzuki couplings. |

| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected. |

Deprotection: Unveiling the Boronic Acid

The removal of the benzyloxy group to liberate the free hydroxyl group on the phenyl ring is most commonly and efficiently achieved through catalytic hydrogenolysis. This method offers high selectivity and proceeds under mild conditions, which is crucial for complex molecules with multiple sensitive functional groups.

Experimental Protocol: Catalytic Hydrogenolysis of a Benzyloxy-Protected Aryl Group

This protocol provides a general procedure for the deprotection of a benzyloxy group via catalytic hydrogenolysis.

Materials:

-

Benzyloxy-protected compound

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the benzyloxy-protected compound in a suitable solvent in a reaction vessel.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate).

-

Seal the reaction vessel and purge with an inert gas.

-

Introduce hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

Purify the product as necessary, for example by column chromatography.

Yields for this deprotection step are typically high, often quantitative, depending on the substrate and reaction conditions.

Application in Multi-Step Synthesis: A Case Study in the Synthesis of Combretastatin Analogues

The strategic use of benzyloxy-protected boronic acids is exemplified in the synthesis of bioactive molecules such as analogues of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization[4][5]. In the synthesis of biaryl compounds, which form the core structure of many combretastatin analogues, a benzyloxy-protected phenylboronic acid can be used as a key building block in a Suzuki-Miyaura coupling reaction.

Logical Workflow for Biaryl Synthesis using a Benzyloxy-Protected Boronic Acid

Caption: Logical workflow for the synthesis of a biaryl compound using a benzyloxy-protected boronic acid.

Experimental Workflow for a Representative Suzuki-Miyaura Coupling

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The benzyloxy group provides a robust and versatile strategy for the protection of boronic acids in the context of multi-step organic synthesis, particularly in the development of new pharmaceutical agents. Its stability to a wide range of reaction conditions, coupled with its mild and selective deprotection via catalytic hydrogenolysis, makes it an invaluable tool for medicinal chemists. The successful application of benzyloxy-protected boronic acid building blocks in the synthesis of complex molecules underscores the importance of a well-designed protecting group strategy in modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Benzyloxy-5-trifluoromethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Benzyloxy-5-trifluoromethylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the benzyloxy and trifluoromethyl groups offers unique steric and electronic properties that can be exploited to generate novel compounds with potential therapeutic or material applications.

The following sections detail the general reaction mechanism, provide tabulated data for representative reaction conditions, and offer a detailed experimental protocol for a typical Suzuki-Miyaura coupling with this reagent.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. This reaction is widely used in academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials.

The key steps in the catalytic cycle involve the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Benzyloxy-5-trifluoromethylphenylboronic acid with Aryl Halides

This protocol provides a general method for the coupling of 2-Benzyloxy-5-trifluoromethylphenylboronic acid with a variety of aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

-

2-Benzyloxy-5-trifluoromethylphenylboronic acid

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst)

-

Phosphine ligand (e.g., XPhos, SPhos, or PPh₃)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry reaction flask, add 2-Benzyloxy-5-trifluoromethylphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1-10 mol%).

-

Add the base (typically 2-3 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous, degassed solvent via syringe. If using an aqueous base solution, add the degassed water at this stage.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-Benzyloxy-5-trifluoromethylphenylboronic acid with various aryl halides. These data are compiled from analogous reactions found in the chemical literature and serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (9:1) | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 110 | 16 | 70-85 |

| 4 | 4-Iodotoluene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | THF/H₂O (3:1) | 80 | 12 | 88-96 |

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Important Considerations

-

Reagent Purity: The purity of the boronic acid, aryl halide, and other reagents is crucial for obtaining high yields and reproducible results.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. It is essential to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

-

Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen, which can deactivate the catalyst.

-

Ligand Selection: The choice of phosphine ligand can significantly impact the efficiency of the coupling reaction. For challenging substrates, more sophisticated and sterically demanding ligands like XPhos or SPhos may be required.

-

Base Strength: The strength of the base can influence the rate of transmetalation and the potential for side reactions. Weaker bases like K₂CO₃ are often sufficient, but stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for less reactive substrates.